1,4-Benzenediamine, N-(1,4-dimethylpentyl)-

描述

Chemical Nomenclature and Structural Classification

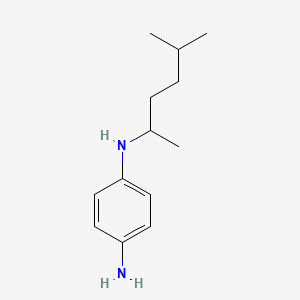

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- operates under multiple nomenclature systems that reflect its complex structural arrangement and chemical properties. The compound is formally designated by the CAS Registry Number 63302-43-2, establishing its unique chemical identity within the global chemical database system. The International Union of Pure and Applied Chemistry nomenclature identifies this substance as N1-(5-methylhexan-2-yl)benzene-1,4-diamine, providing a systematic description of its molecular architecture.

The structural classification of this compound places it within the phenylalkylamines class, a category of organic compounds characterized by the presence of an amine group that is secondary and linked on one end to a phenyl group and on the other end to an alkyl group. This classification system reflects the compound's fundamental molecular organization, where the benzene ring serves as the aromatic foundation, while the substituted alkyl chain provides distinctive chemical and physical properties.

The molecular framework of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- belongs to the aromatic homomonocyclic compounds family, indicating its structural foundation upon a single aromatic ring system. The compound's chemical taxonomy further categorizes it within the broader context of organic nitrogen compounds, specifically as an organonitrogen compound within the amines subclass. This hierarchical classification system provides essential context for understanding the compound's reactivity patterns and potential applications in synthetic chemistry.

Alternative nomenclature systems recognize this compound through various designations that emphasize different aspects of its molecular structure. The designation "4-Amino-N-(1,4-dimethylpentyl)aniline" highlights the aniline derivative nature of the compound, while "1-N-(5-Methylhexan-2-yl)benzene-1,4-diamine" emphasizes the diamine functionality. These alternative names reflect the compound's versatility in chemical contexts and its potential for diverse synthetic applications.

Historical Development and Industrial Adoption

The historical development of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- emerges from the broader evolution of substituted phenylenediamine chemistry that began gaining prominence in the early twentieth century. The foundational research in phenylenediamine derivatives traces back to the pioneering work of Herbert Winkelman, Harold Gray, and Sidney Cadwell, who developed the first commercially successful antioxidants based on aromatic amine chemistry. Their groundbreaking contributions established the scientific foundation for understanding how substituted aromatic amines could provide protective properties in various industrial applications.

The industrial adoption of phenylenediamine derivatives accelerated significantly following World War I, when the American military recognized the need for long-term storage of rubber products without degradation. This military demand catalyzed extensive research into aromatic amine chemistry, leading to the development of numerous compounds within the phenylenediamine family. The compound 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- represents a sophisticated evolution of this early research, incorporating structural modifications designed to optimize specific chemical and physical properties.

Industrial production methodologies for this compound typically involve reductive alkylation processes, where specific starting materials undergo controlled chemical transformations to achieve the desired molecular structure. The manufacturing approach reflects decades of refinement in synthetic chemistry, building upon the fundamental principles established by early researchers while incorporating modern catalytic systems and process optimization techniques.

| Development Period | Key Milestone | Significance |

|---|---|---|

| 1920s | First commercial antioxidants | Established aromatic amine foundation |

| 1950s | Advanced substitution patterns | Enhanced property specificity |

| Modern Era | Precise structural control | Targeted industrial applications |

The contemporary industrial landscape for 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- reflects the compound's specialized applications within specific industrial sectors. Production data indicates that United States manufacturing volumes remain below 1,000,000 pounds annually, suggesting a focused market application rather than commodity-scale production. This production profile indicates the compound's role in specialized applications where its unique structural properties provide specific advantages over alternative materials.

Key Research Gaps and Motivations for Contemporary Studies

Contemporary research interest in 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- stems from several critical knowledge gaps that limit comprehensive understanding of its properties and potential applications. The primary research motivation centers on the need for detailed characterization of its chemical behavior under various environmental conditions, particularly regarding its stability and reactivity patterns in different chemical environments. Current literature reveals insufficient data regarding the compound's long-term stability characteristics and potential transformation pathways under industrial processing conditions.

Environmental fate and transport studies represent a significant research gap requiring immediate attention. While the compound's classification within the aromatic amine family suggests potential environmental persistence, comprehensive studies examining its biodegradation pathways, environmental distribution patterns, and ecosystem interactions remain limited. This knowledge gap becomes particularly significant as industrial applications continue to expand and environmental monitoring requirements become more stringent.

The structural relationship between 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- and other phenylenediamine derivatives presents opportunities for comparative research that could enhance understanding of structure-activity relationships within this chemical family. Recent research has demonstrated the importance of understanding how substitution patterns influence chemical behavior, particularly in the context of oxidative transformation products. However, specific studies focusing on this particular compound's transformation chemistry remain insufficient.

| Research Area | Current Status | Priority Level |

|---|---|---|

| Environmental Fate | Limited Data | High |

| Transformation Products | Incomplete | High |

| Industrial Applications | Moderate | Medium |

| Analytical Methods | Developing | Medium |

Analytical methodology development represents another critical research need, as current detection and quantification methods may not provide sufficient sensitivity or specificity for environmental monitoring applications. The compound's structural similarity to other phenylenediamine derivatives necessitates advanced analytical approaches capable of distinguishing between closely related chemical species. This analytical challenge becomes particularly important as environmental monitoring requirements continue to evolve and regulatory frameworks demand more precise chemical identification and quantification capabilities.

The motivation for contemporary research also extends to potential applications in emerging technologies, where the compound's unique structural properties might provide advantages in specialized applications. Current research trends suggest increasing interest in substituted aromatic amines for advanced materials applications, creating opportunities for investigating novel uses of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- in contexts not previously explored. These emerging applications require comprehensive understanding of the compound's fundamental properties and behavior under diverse conditions.

属性

IUPAC Name |

4-N-(5-methylhexan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-10(2)4-5-11(3)15-13-8-6-12(14)7-9-13/h6-11,15H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDXGELKFXXQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866998 | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63302-43-2 | |

| Record name | N1-(1,4-Dimethylpentyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63302-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-methylhexan-2-yl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- can be synthesized through the reaction of 1,4-benzenediamine with 1,4-dichloropentane under appropriate conditions. The reaction typically requires an inert atmosphere and a suitable solvent to proceed efficiently .

Industrial Production Methods

In industrial settings, the synthesis of 1,4-benzenediamine, N-(1,4-dimethylpentyl)- often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

化学反应分析

Types of Reactions

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can participate in substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions often involve catalysts like palladium or platinum and solvents such as ethanol or acetic acid.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C19H26N2

- Molecular Weight : 282.42 g/mol

- Solubility : Slightly soluble in water

- Log Kow : 5.17 (indicating significant hydrophobicity)

The high log Kow value suggests that this compound has the potential for bioaccumulation, which is an important consideration in its application and environmental impact assessments.

Industrial Applications

- Antioxidant Agent :

-

Dyes and Pigments :

- It serves as an intermediate in the synthesis of various dyes, particularly azo dyes, which are widely used in textiles and coatings due to their vibrant colors and stability.

- Pharmaceuticals :

Scientific Research Applications

- Analytical Chemistry :

- Biological Activity Studies :

- Environmental Impact Assessments :

Case Studies

作用机制

The mechanism of action of 1,4-benzenediamine, N-(1,4-dimethylpentyl)- involves its ability to neutralize free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive molecules. This antioxidant activity is crucial in protecting materials and biological systems from oxidative stress .

相似化合物的比较

Similar Compounds

- N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD)

- N,N’-Bis(methylphenyl)-1,4-benzenediamine (DTPD)

Uniqueness

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- is unique due to its specific structural modification, which enhances its reactivity and solubility in various solvents. This makes it a versatile compound for use in different chemical processes and industrial applications .

生物活性

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- (CAS #3081-01-4), is a substituted p-phenylenediamine that exhibits significant biological activity, particularly in terms of its toxicity and potential applications in various industrial sectors. This compound is primarily used as an antioxidant and stabilizer in rubber production and fuel additives. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula : C19H26N2

- Molecular Weight : 282.43 g/mol

- Physical State : Dark brown to black viscous liquid at room temperature

- Solubility : Slightly soluble in water

Biological Activity Overview

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- has been classified as a chemical of high concern due to its potential reproductive toxicity and skin sensitization properties. The GreenScreen® assessment indicates a high persistence and bioaccumulation potential, raising concerns about its environmental impact and human health risks.

Toxicological Profile

The toxicological profile of this compound includes:

- Reproductive Toxicity : High concern due to potential adverse effects on reproductive health.

- Skin Sensitization : Classified as a skin sensitizer, indicating a risk of allergic reactions upon exposure.

- Metabolic Transformations : Studies show that this compound can undergo metabolic transformations leading to various oxidation and conjugation products, which may influence its biological effects.

Metabolism and Excretion

Approximately 75% of administered doses are excreted via feces, indicating substantial metabolic processing within organisms. The metabolites exhibit greater polarity compared to the parent compound, suggesting that metabolic pathways significantly alter the compound's biological activity.

Interaction with Biological Systems

Research indicates that 1,4-benzenediamine derivatives interact with biological systems through various pathways. The presence of amino groups activates the aromatic ring for electrophilic aromatic substitution reactions. These interactions may lead to both beneficial applications (e.g., as antioxidants) and harmful effects (e.g., toxicity).

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to 1,4-benzenediamine, N-(1,4-dimethylpentyl)-:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N,N-Dimethyl-p-phenylenediamine | 101-54-2 | Used as a rubber antioxidant; similar reactivity. |

| N-(1-methylpentyl)-N'-phenylbenzene-1,4-diamine | 15017-02-4 | Exhibits similar antioxidant properties. |

| 4-Aminodiphenylamine | 101-54-2 | Known for dye production; shares amino group structure. |

The uniqueness of 1,4-benzenediamine, N-(1,4-dimethylpentyl)- lies in its specific alkyl substitution pattern which influences its solubility and reactivity compared to these similar compounds.

Case Studies on Biological Activity

- Reproductive Toxicity Assessment : Research conducted by ToxServices assessed the reproductive toxicity of 1,4-benzenediamine derivatives using in vitro assays. The findings indicated significant reproductive risks associated with prolonged exposure to this compound.

- Skin Sensitization Studies : In vitro testing for skin sensitization revealed that exposure to this compound could trigger allergic reactions in susceptible individuals. This underlines the importance of protective measures when handling materials containing this chemical.

- Environmental Impact Studies : A GreenScreen® assessment highlighted the ecotoxicity of 1,4-benzenediamine derivatives in aquatic environments. The findings suggest that these compounds pose a risk to aquatic life due to their persistence and bioaccumulation potential.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-?

- Synthesis : The compound is typically synthesized via alkylation of 1,4-benzenediamine with 1,4-dimethylpentyl halides under controlled alkaline conditions. Reaction optimization should consider temperature (e.g., 60–80°C) and solvent polarity to minimize byproducts like 4-aminodiphenylamine .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (C₁₉H₂₆N₂, MW 282.4 g/mol) . Differential scanning calorimetry (DSC) is recommended to determine thermal transitions (melting point: 29.8°C) .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and DSC to evaluate decomposition thresholds (stable up to 350°C) and glass transition temperatures (−37°C to −32°C) .

- Oxidative Stability : Expose the compound to accelerated aging tests (e.g., 70°C, 75% humidity) and monitor degradation via high-performance liquid chromatography (HPLC) paired with UV-Vis detection .

Q. What analytical techniques are suitable for detecting impurities in 1,4-Benzenediamine derivatives?

- Impurity Profiling : Employ gas chromatography-mass spectrometry (GC-MS) or HPLC-MS to identify impurities like N-(1,3-dimethylbutyl)-N’-phenyl-1,4-benzenediamine (<2%) and 4-aminodiphenylamine (<1.5%) . Calibrate methods using certified reference materials (CRMs) from NIST or PubChem .

Advanced Research Questions

Q. How can conflicting genotoxicity data for substituted p-phenylenediamines be resolved methodologically?

- Case Study : While in vitro chromosomal aberration tests may show clastogenicity (e.g., positive results in mammalian cell assays), in vivo mouse micronucleus tests often yield negatives. To resolve discrepancies:

- Validate in vitro results using metabolic activation systems (e.g., S9 liver fractions).

- Conduct dose-response analyses to distinguish artifacts from true genotoxic effects .

Q. What experimental designs are optimal for studying the environmental fate of 1,4-Benzenediamine derivatives in urban ecosystems?

- Field Sampling : Collect road dust and soil samples near industrial zones. Use accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) for analyte isolation.

- Quantification : Apply ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with isotope-labeled internal standards (e.g., 6PPD-d₅) to measure concentrations of oxidation products like 6PPD-quinone .

Q. How can computational modeling predict the reactivity of N-(1,4-dimethylpentyl)-substituted benzenediamines in catalytic systems?

- Density Functional Theory (DFT) : Use generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to model electron density distributions and reaction pathways. Validate predictions against experimental kinetics data (e.g., oxidation rates) .

Methodological Challenges and Solutions

Q. What strategies mitigate interference in spectroscopic analysis of structurally similar diamines?

- Chromatographic Separation : Optimize HPLC columns (C18 stationary phase) with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve co-eluting isomers.

- Spectral Deconvolution : Apply multivariate analysis (e.g., principal component analysis) to NMR or MS datasets to distinguish overlapping signals .

Q. How can researchers validate the biological activity of 1,4-Benzenediamine derivatives while addressing cytotoxicity concerns?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。